molecular formula C7H5N3O2 B1298852 4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 83683-82-3

4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1298852
CAS RN: 83683-82-3
M. Wt: 163.13 g/mol
InChI Key: ULDUNXDRDOJMJZ-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

To a stirred solution of 4-nitro-1H-pyrrolo[2,3-b]pyridine (4.5 g, 27.6 mmol) in DCM (180 mL) was added NIS (6.83 g, 30.3 mmol) over 30 mins at 0° C. The resulting mixture was stirred at 0° C. for another 1 hour. The reaction mixture was concentrated. The residue was suspended in DCM (ca. 25 mL), the solid was filtered and dried in a vacuum oven to give the title compound (8.51 g). LCMS (A): m/z (M+H)+ 290, C7H4IN3O2 requires 289 (acidic).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][CH:11]=[CH:12][C:5]=12)([O-:3])=[O:2].C1C(=O)N([I:20])C(=O)C1>C(Cl)Cl>[I:20][C:12]1[C:5]2[C:6](=[N:7][CH:8]=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])[NH:10][CH:11]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(=NC=C1)NC=C2
Name
Quantity
6.83 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CNC2=NC=CC(=C21)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.51 g
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.